REACTION_CXSMILES
|
[ClH:1].[NH2:2][CH:3]([C:8]([NH2:10])=O)[CH2:4][CH:5]([CH3:7])[CH3:6].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1.C(O)C>[ClH:1].[ClH:1].[NH2:10][CH2:8][CH:3]([NH2:2])[CH2:4][CH:5]([CH3:7])[CH3:6] |f:0.1,2.3.4.5.6.7,10.11.12|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(CC(C)C)C(=O)N
|
Name
|
|
Quantity
|
1.2 mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of H2O (200 ml)
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove solid
|
Type
|
WASH
|
Details
|
The solid was washed with THF (100 ml)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by recrystallization from MeOH-ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NCC(CC(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.3 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 149.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |